

19F NMR Shift Assignment Guide: 3-(Fluoromethyl)cyclobutanamine HCl

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Compound of Interest

Compound Name: 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride

CAS No.: 2137697-07-3

Cat. No.: B2379532

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Executive Summary

For the assignment of 3-(fluoromethyl)cyclobutanamine HCl, the

¹⁹F NMR chemical shift for the fluoromethyl group (–CH

F) typically resides in the –215 to –225 ppm range (referenced to CFC1 at 0 ppm).

However, a single 1D experiment is insufficient for rigorous characterization due to the presence of cis/trans isomers inherent to 1,3-disubstituted cyclobutanes. This guide compares three assignment methodologies—Standard 1D, Decoupled ¹⁹F{¹H}, and HOESY—to provide a definitive protocol for distinguishing these isomers in drug development workflows.

Structural Context & Isomerism

The cyclobutane ring is not planar; it exists in a "puckered" conformation to relieve torsional strain. This puckering creates distinct magnetic environments for the cis and trans isomers of 3-

(fluoromethyl)cyclobutanamine.

- The Challenge: The 1,3-substitution pattern generates two diastereomers.
 - Cis-isomer: Amine and Fluoromethyl groups are on the same face.
 - Trans-isomer: Groups are on opposite faces.
- The HCl Salt Factor: The hydrochloride salt form implies high polarity. Solubility is restricted to polar solvents (D

O, DMSO-

, or Methanol-

), which significantly influences the chemical shift via hydrogen bonding and dielectric effects.

Comparative Analysis of Assignment Methodologies

This section compares three distinct NMR workflows. The "Performance" metric here refers to the ability of the method to resolve structural ambiguity.

Method A: Standard Coupled 1D F NMR

- Technique: Single pulse, proton-coupled.
- Observation: The $-CH$ F signal appears as a triplet of doublets (td) or complex multiplet.
 - Geminal Coupling (): Large splitting (~47–48 Hz) from the two attached protons.
 - Vicinal Coupling (): Smaller splitting (~20–25 Hz) from the cyclobutane methine proton.

- Verdict:Low Specificity. Excellent for checking bulk purity, but the complex multiplets of cis and trans isomers often overlap, making integration and ratio determination difficult.

Method B: F{ H} Decoupled NMR (Recommended Routine)

- Technique: Inverse gated decoupling or standard broadband decoupling.
- Observation: The multiplet collapses into a singlet (or two singlets if both isomers are present).
- Verdict:High Quantitative Accuracy. By removing the ~48 Hz proton coupling, signal-to-noise (S/N) improves by 2–3x, and cis/trans peaks are fully resolved, allowing accurate diastereomeric excess (de) calculation.

Method C: 2D F- H HOESY (The Gold Standard)

- Technique: Heteronuclear Overhauser Effect Spectroscopy.
- Observation: Correlates the Fluorine nucleus to protons through space (dipolar coupling).
- Verdict:Definite Stereochemistry.
 - Cis-isomer: Shows NOE correlations between the CH F fluorines and the H1 proton (alpha to amine) if the ring pucker brings them close.
 - Trans-isomer: Lacks this specific through-space correlation.[\[1\]](#)

Representative Experimental Data

The following data represents typical values for 3-substituted fluoromethyl cyclobutanes in polar solvents (e.g., DMSO-

or D

O).

Table 1: Chemical Shift & Coupling Parameters

Parameter	Value / Range	Notes
Chemical Shift ()	-218.0 to -222.0 ppm	Upfield relative to aromatic fluorines (-110 ppm) and CF (-60 ppm).
Multiplicity (Coupled)	td (triplet of doublets)	Dominant pattern due to CH F protons.
(Geminal)	47.5 Hz	Coupling to the two protons on the methyl group.
(Vicinal)	22 - 24 Hz	Coupling to the H3 cyclobutane ring proton.
Isomer Separation ()	0.5 - 1.5 ppm	The cis and trans signals are usually separated by ~1 ppm.



Note: In D

O, shifts may move slightly upfield due to solvation of the fluorine lone pairs.

Experimental Protocol: Step-by-Step

Phase 1: Sample Preparation

- Solvent Selection: Use DMSO-

for maximum solubility of the HCl salt and sharpest lines. Use D

O if mimicking physiological conditions, but be aware of potential pH-dependent shift changes.

- Concentration: Dissolve 5–10 mg of the HCl salt in 0.6 mL solvent.

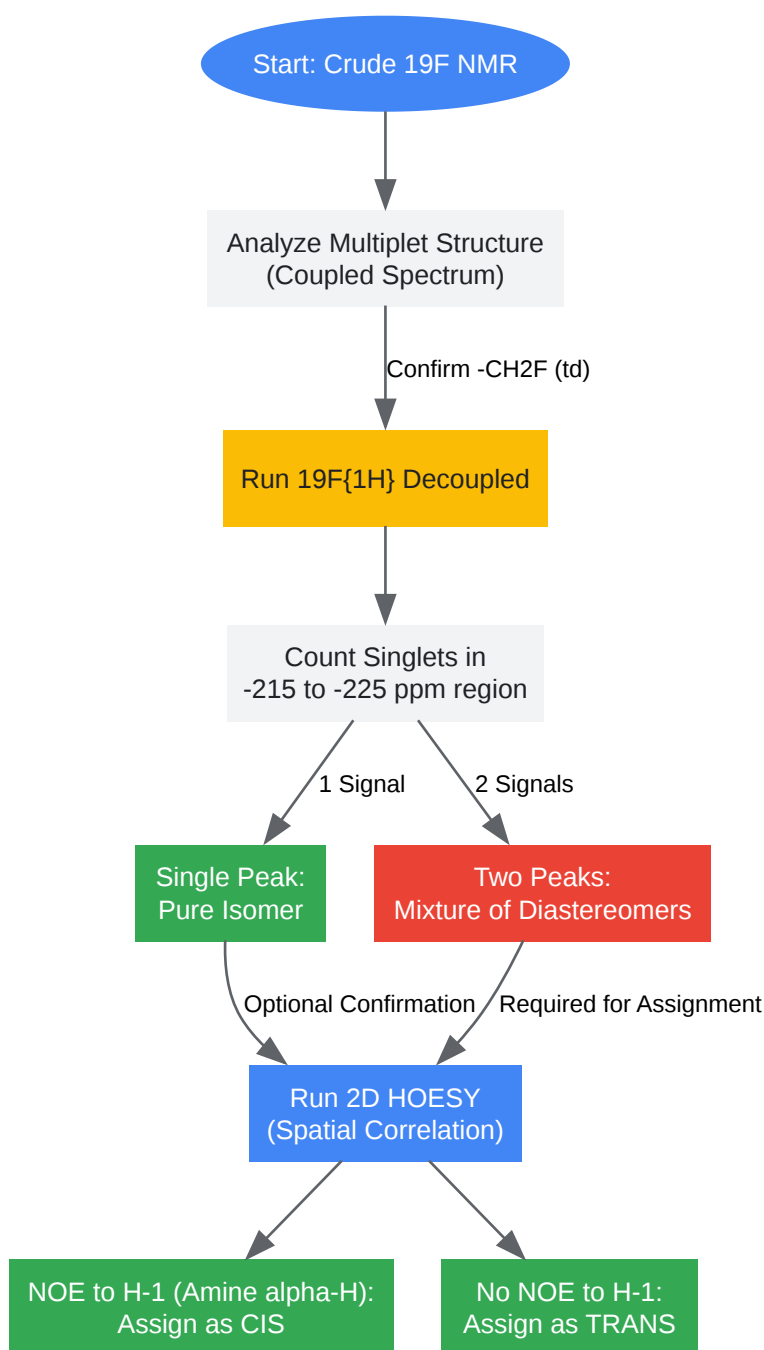
- Reference: Add an internal standard if absolute referencing is required (e.g., -trifluorotoluene, -63.7 ppm), though instrument referencing to solvent lock is usually sufficient.

Phase 2: Acquisition Parameters (Bruker/Varian)

- Pulse Sequence:zgig (Inverse gated decoupling) for quantitative integration.
- Spectral Width: 50 to -250 ppm (ensure the -220 region is center-field).
- Relaxation Delay (D1): Set to 5–7 seconds. Fluorine relaxation times () can be long; insufficient delay leads to integration errors between isomers.
- Scans: 64 scans are typically sufficient for >10 mg samples.

Phase 3: Assignment Logic

Use the following logic flow to assign your specific batch:



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Figure 1: Decision tree for the structural assignment of fluorinated cyclobutanes.

Scientific Rationale & Causality

Why the -220 ppm range?

Primary alkyl fluorides (R-CH

-F) are significantly shielded compared to CF

or aromatic fluorines. The electron density around the fluorine in a terminal methylene group results in an upfield shift. The cyclobutane ring exerts a "ring current" like effect (though less than aromatics) and a steric compression effect that slightly modulates this shift compared to a linear alkyl chain.

Why Decoupling is Critical?

In the coupled spectrum, the signal is a triplet of doublets.

- Triplet: Caused by the two geminal protons (Hz).
- Doublet: Caused by the single vicinal proton on the ring (Hz). This creates a broad signal spanning >100 Hz. If the cis and trans isomers are shifted by only 0.5 ppm (~188 Hz at 400 MHz), the "wings" of the multiplets will overlap, making purity analysis impossible. Decoupling collapses this to sharp singlets, resolving the overlap.

References

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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